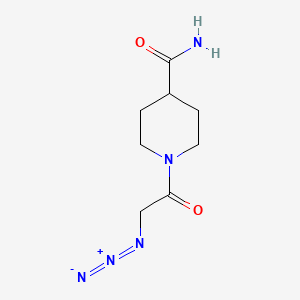

1-(2-Azidoacetyl)piperidin-4-carboxamid

Übersicht

Beschreibung

“1-(2-Azidoacetyl)piperidine-4-carboxamide” is a derivative of piperidine . Piperidine is an organic compound with a six-membered ring containing five methylene bridges and one amine bridge . It’s a colorless liquid with an odor described as objectionable, typical of amines .

Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves the reaction of piperidine-4-carboxamide with various reagents. For example, sulfonamide and amide derivatives of piperidine-4-carboxamide can be synthesized via amino-de-chlorination and amino-de-alkoxylation reactions .Chemical Reactions Analysis

Piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They have also shown to relieve pain and achieve analgesia in mice . The antibacterial activity of the derivatives was also assessed with the parent against a series of Gram-positive and Gram-negative bacteria .Wissenschaftliche Forschungsanwendungen

Enzyminhibition

Piperidinderivate haben sich als wirksame Enzyminhibitoren erwiesen. Beispielsweise wurde festgestellt, dass ein Derivat starke inhibitorische Wirkungen auf das PARP-1-Enzym hat .

Überwindung von Medikamentenresistenz

Einige Piperidinderivate sind so konzipiert, dass sie die Medikamentenresistenz bei Krebsbehandlungen überwinden, wie z. B. Inhibitoren für ALK- und ROS1-Kinasen .

Antioxidative Eigenschaften

Natürlich vorkommende Piperidin-basierte Verbindungen wie Piperin zeigen starke antioxidative Wirkungen aufgrund ihrer Fähigkeit, freie Radikale zu hemmen .

Anti-Zytomegalievirus-Aktivität

Das Piperidin-4-carboxamid-Gerüst wurde auf seine potenzielle Anti-Zytomegalievirus-Aktivität untersucht, wobei verschiedene Substitutionen am Gerüst auf ihre Wirksamkeit hin untersucht wurden .

Zukünftige Richtungen

Piperidine derivatives have shown significant potential in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Wirkmechanismus

Target of Action

The primary target of 1-(2-Azidoacetyl)piperidine-4-carboxamide is the DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .

Mode of Action

1-(2-Azidoacetyl)piperidine-4-carboxamide interacts with its target, the DNA gyrase, by inhibiting its activity . This inhibition prevents the DNA gyrase from introducing negative supercoils into the DNA, which in turn disrupts the replication process of the bacteria .

Biochemical Pathways

The inhibition of DNA gyrase by 1-(2-Azidoacetyl)piperidine-4-carboxamide affects the DNA replication pathway in bacteria . This disruption in the replication process leads to the death of the bacteria, thereby exerting its antibacterial effects .

Result of Action

The result of the action of 1-(2-Azidoacetyl)piperidine-4-carboxamide is the death of the bacteria due to the disruption of their DNA replication process . This leads to the compound’s antibacterial effects .

Biochemische Analyse

Biochemical Properties

1-(2-Azidoacetyl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of DNA gyrase, an essential enzyme involved in DNA replication and transcription. Studies have shown that this compound interacts with the subunits of DNA gyrase, specifically gyrA and gyrB, leading to the inhibition of the enzyme’s activity . This interaction results in DNA damage, similar to the effects observed with fluoroquinolones, a class of antibiotics . The compound’s ability to induce DNA damage makes it a valuable tool in studying DNA repair mechanisms and the development of antimicrobial agents.

Cellular Effects

The effects of 1-(2-Azidoacetyl)piperidine-4-carboxamide on various cell types and cellular processes have been extensively studied. In bacterial cells, particularly Mycobacterium abscessus, the compound exhibits bactericidal and antibiofilm activities

Molecular Mechanism

The molecular mechanism of action of 1-(2-Azidoacetyl)piperidine-4-carboxamide involves its binding interactions with DNA gyrase. The compound binds to the gyrA and gyrB subunits of the enzyme, inhibiting its activity and causing DNA damage . This inhibition disrupts the normal process of DNA replication and transcription, leading to cell death in bacterial cells. Additionally, the compound’s azide group may participate in click chemistry reactions, allowing for the attachment of various functional groups and enhancing its versatility in biochemical studies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Azidoacetyl)piperidine-4-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may also exhibit biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce DNA damage and affect cellular processes, highlighting the importance of monitoring its temporal effects.

Dosage Effects in Animal Models

The effects of 1-(2-Azidoacetyl)piperidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant toxic effects. At higher doses, it may induce toxic or adverse effects, including DNA damage and disruption of cellular processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

1-(2-Azidoacetyl)piperidine-4-carboxamide is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological activity Enzymes involved in its metabolism include those responsible for the biotransformation of azide and carboxamide groups

Transport and Distribution

The transport and distribution of 1-(2-Azidoacetyl)piperidine-4-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to cross cell membranes and accumulate in specific tissues is critical for its biological activity . Studies have shown that it may interact with membrane transporters, facilitating its uptake and distribution within cells. Additionally, binding proteins may influence its localization and accumulation, affecting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 1-(2-Azidoacetyl)piperidine-4-carboxamide plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the nucleus, for example, may enhance its ability to interact with DNA gyrase and induce DNA damage. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in biochemical studies.

Eigenschaften

IUPAC Name |

1-(2-azidoacetyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c9-8(15)6-1-3-13(4-2-6)7(14)5-11-12-10/h6H,1-5H2,(H2,9,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVYFLPLRGIXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

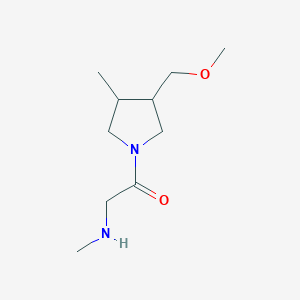

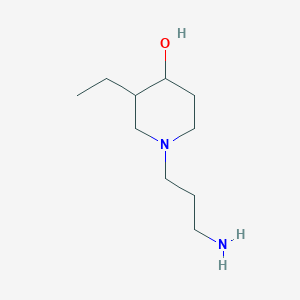

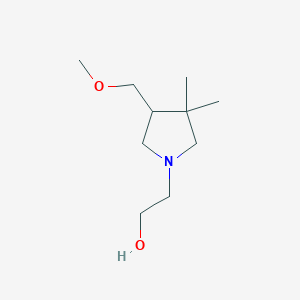

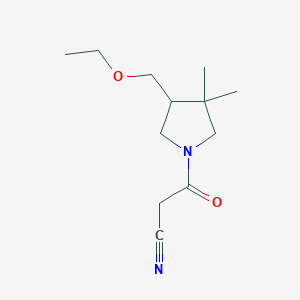

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1479103.png)

![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479106.png)

![3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479108.png)

![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479114.png)

![1-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479120.png)